(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-8-9-15(27-13)18(24)16-17(14-7-4-5-10-21-14)23(20(26)19(16)25)12-6-11-22(2)3/h4-5,7-10,17,25H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUHZMWBMUKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=N3)CCCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the furoyl and pyridinyl substituents. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of raw materials, the scalability of the synthetic routes, and the management of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furoyl and pyridinyl groups can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furoyl group could produce a furan derivative.
Scientific Research Applications
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to changes in the target’s activity or function, which underlies the compound’s effects.
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a broader class of pyrrolidine-2,3-dione derivatives. Key structural variations among analogs include:
Key Observations :
- Heterocyclic Variations : Replacement of furan with thiophene (as in ) alters electronic properties and binding affinity due to sulfur’s polarizability.
- Substituent Effects : Bulkier groups (e.g., benzothiazole in ) increase molecular weight but may reduce solubility.
- Bioavailability Enhancers: The 3-(dimethylamino)propyl chain in the target compound and likely improves membrane permeability compared to methoxypropyl groups in .
Key Observations :
- Antimicrobial Specificity : The target compound’s 5-methylfuran and pyridine groups may enhance Gram-positive selectivity compared to thiophene-containing analogs .
- Anti-Inflammatory vs. Anticancer : Methoxyphenyl groups (as in ) favor COX-2 inhibition, while benzothiazole () correlates with anticancer activity.
Key Observations :
- Efficiency : Microwave-assisted methods (target compound, ) reduce reaction time versus traditional heating.
- Solubility Trade-offs: The target compound’s dimethylamino group enhances solubility relative to methoxypropyl analogs .
Structure-Activity Relationships (SAR)
Biological Activity
The compound (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione, often referred to as DMHF, is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may possess significant biological activity, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of DMHF is with a molecular weight of 410.47 g/mol. The compound contains several functional groups, including a pyrrolidine dione core and a dimethylamino group, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that DMHF exhibits broad-spectrum antimicrobial activity. A study demonstrated its effectiveness against various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent, allowing DMHF to disrupt microbial cell integrity without causing hemolysis in human erythrocytes .
Table 1: Antimicrobial Activity of DMHF
| Microorganism | Activity Level | Mechanism of Action |
|---|---|---|
| Candida albicans | Potent | Cell cycle arrest at S and G2/M phases |
| Escherichia coli | Moderate | Disruption of cell membrane integrity |
| Staphylococcus aureus | Significant | Inhibition of cell wall synthesis |
Anticancer Potential
DMHF has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and death .
Case Study: DMHF in Cancer Research
A notable study focused on the effects of DMHF on breast cancer cells. The results indicated that treatment with DMHF led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that DMHF could serve as a lead compound for developing new anticancer agents.
The biological activity of DMHF can be attributed to several mechanisms:
- Cell Cycle Arrest : As noted, DMHF causes cell cycle arrest in fungi at the S and G2/M phases, which is critical for preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
- Inhibition of Key Enzymes : DMHF's structural components suggest potential inhibition of enzymes involved in nucleic acid synthesis and metabolism.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. Key steps include:
- Cyclization : Formation of the pyrrolidine-2,3-dione core using precursors like substituted pyrrolidinones under basic conditions (e.g., sodium ethoxide) .
- Substitution reactions : Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., chloroform) to prevent side reactions .
- Functionalization : The hydroxy(5-methylfuran-2-yl)methylidene group is introduced via aldol-like condensation, optimized at 60–80°C in toluene .
- Purification : Chromatography (e.g., silica gel) is essential for isolating the final product with >95% purity .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and stereochemistry, with key signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and pyridin-2-yl group (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ ion) and detects impurities .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can solvent and catalyst systems be optimized to enhance synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during condensation .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) can accelerate cyclization steps. Design of Experiments (DoE) is recommended to balance temperature, catalyst loading, and reaction time .
- Scalability : Continuous-flow chemistry (e.g., microreactors) may reduce batch variability and improve reproducibility for multi-step syntheses .
Q. How should researchers address contradictions in reported biological activities of structurally similar pyrrolidine-2,3-dione derivatives?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., furan vs. thiophene in vs. 4) on target binding using molecular docking .
- Assay standardization : Validate bioactivity data under consistent conditions (e.g., enzyme concentration, pH) to minimize variability .
- Data triangulation : Cross-reference pharmacological results with computational predictions (e.g., free energy calculations) to resolve discrepancies .
Q. What integrated computational and experimental strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on the pyridin-2-yl and furan groups as key pharmacophores .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvated lipid bilayers) .
- In vitro validation : Pair computational insights with enzyme inhibition assays (e.g., IC50 measurements) to confirm mechanistic hypotheses .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent spectroscopic data during structural characterization?
- Variable temperature NMR : Resolve overlapping signals caused by conformational flexibility in the dimethylaminopropyl chain .
- Isotopic labeling : Use 15N-labeled analogs to clarify nitrogen environments in the pyrrolidine ring .
- Cross-validation : Compare MS/MS fragmentation patterns with synthetic intermediates to confirm connectivity .
Methodological Recommendations
- Synthetic optimization : Prioritize reaction parameters (solvent, temperature) identified via fractional factorial design .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .
- Computational tools : Leverage density functional theory (DFT) to predict reactive sites for derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
